mTOR Cellular Inhibition: (Oxetan-3-yl)urea-Containing Derivative Demonstrates 37 nM IC50 in NCI-PC3 Cells
A derivative incorporating the (oxetan-3-yl)urea substructure, (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-5,7-dihydrofuro[3,4-d]pyrimidin-2-yl)phenyl)-3-(oxetan-3-yl)urea (CHEMBL1774357), exhibited an IC50 of 37 nM against mTOR in human NCI-PC3 prostate cancer cells, measured via inhibition of Akt phosphorylation at Ser473 [1]. In contrast, a related oxetane-containing urea inhibitor targeting a different kinase (Chk1) displayed an IC50 of 7 nM under distinct assay conditions [2], highlighting that the biological activity of (oxetan-3-yl)urea derivatives is highly target-dependent and not interchangeable across kinase families.
| Evidence Dimension | mTOR cellular inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 37 nM (against mTOR in NCI-PC3 cells, pAkt-Ser473 readout) |
| Comparator Or Baseline | Comparator: A-641397 (urea-based Chk1 inhibitor containing an oxetane-methoxy-phenyl motif) IC50 = 7 nM against Chk1 in biochemical assay with 5 μM ATP |
| Quantified Difference | 37 nM vs 7 nM (different targets and assay formats preclude direct potency comparison; serves to illustrate target-specific activity) |
| Conditions | Human NCI-PC3 prostate cancer cells; electrochemiluminescence assay measuring Akt phosphorylation at Ser473 [1]; Chk1 biochemical assay with 5 μM ATP/[γ-33P]ATP [2] |
Why This Matters
This data confirms that the (oxetan-3-yl)urea moiety can be integrated into potent kinase inhibitors, providing a validated starting point for mTOR-targeted lead optimization.
- [1] BindingDB. BDBM50343768: (S)-1-(4-(7,7-Dimethyl-4-(3-methylmorpholino)-5,7-dihydrofuro[3,4-d]pyrimidin-2-yl)phenyl)-3-(oxetan-3-yl)urea. IC50 = 37 nM (mTOR, NCI-PC3 cells). View Source
- [2] BindingDB. BDBM14830: A-641397, IC50 = 7 nM (Chk1, biochemical assay). View Source
